3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea
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Overview
Description
3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,6-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea typically involves the reaction of 2,6-dimethylaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride. The reaction proceeds as follows:
2,6-Dimethylaniline+Dimethylthiocarbamoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dimethylphenyl)-1,1-dimethylurea: Similar structure but with an oxygen atom instead of sulfur.
2,6-Dimethylphenyl isothiocyanate: Contains an isothiocyanate group instead of a thiourea group.
2,6-Dimethylphenyl isocyanide: Contains an isocyanide group.
Uniqueness
3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiourea group can participate in specific interactions that are not possible with oxygen or nitrogen analogs, making it a valuable compound in various applications.
Biological Activity
3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea (DMTU) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C12H16N2S
- Molecular Weight: 224.34 g/mol
- IUPAC Name: this compound
The synthesis of DMTU typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with dimethylamine. This reaction can be performed under controlled conditions to ensure high yields and purity.
Biological Activity
DMTU has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that DMTU exhibits significant antimicrobial properties. A study conducted on several bacterial strains showed that DMTU was effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics .
Antioxidant Properties
DMTU has demonstrated antioxidant activity in vitro. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound showed a significant reduction in the levels of reactive oxygen species (ROS) in cellular models .
Antidiabetic Effects
In a study involving diabetic mice, DMTU was administered to evaluate its effects on glucose metabolism. The results indicated that DMTU significantly inhibited glucose-6-phosphatase activity, leading to improved glucose tolerance and lower blood sugar levels. This suggests potential use in managing diabetes .
The biological mechanisms through which DMTU exerts its effects are still being elucidated. Key proposed mechanisms include:
- Enzyme Inhibition: DMTU inhibits key enzymes involved in glucose metabolism, such as glucose-6-phosphatase and α-amylase.
- Free Radical Scavenging: The compound's ability to donate electrons helps neutralize free radicals, thus protecting cells from oxidative damage.
- Modulation of Signaling Pathways: DMTU may influence various signaling pathways related to inflammation and metabolic regulation.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of DMTU:
- Antibacterial Study : A specific study tested DMTU against Staphylococcus aureus and Escherichia coli, revealing that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics .
- Toxicological Assessment : In vivo studies on Swiss albino mice showed no significant toxic effects at therapeutic doses. Hematological and biochemical parameters remained within normal ranges, indicating safety for potential therapeutic use .
- Antioxidant Evaluation : In tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, DMTU exhibited a strong antioxidant effect comparable to known antioxidants like ascorbic acid .
Data Summary Table
Property | Result |
---|---|
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria (MIC: 50-100 µg/mL) |
Antioxidant Activity | Significant ROS scavenging ability |
Antidiabetic Activity | Inhibits glucose-6-phosphatase; improves glucose tolerance |
Toxicity | No significant toxic effects observed in mice |
Properties
CAS No. |
24053-70-1 |
---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-8-6-5-7-9(2)10(8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) |
InChI Key |
VHCHCRBADVQVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)N(C)C |
Origin of Product |
United States |
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